(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
Description
(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide (CAS: 2565792-23-4) is a chiral sulfinamide-phosphine hybrid ligand with a molecular formula of C25H38NOPS and a molecular weight of 431.61 g/mol . Its structure features a stereogenic sulfur atom in the sulfinamide group and a di-tert-butylphosphino moiety attached to a biphenylmethyl backbone. This ligand is designed to exploit both the stereodirecting properties of sulfinamides and the strong electron-donating capacity of tertiary phosphines, making it highly effective in asymmetric catalysis, particularly in enantioselective hydrogenation and cross-coupling reactions .
The di-tert-butylphosphine group confers exceptional steric bulk, which stabilizes metal complexes and enhances enantioselectivity by restricting conformational flexibility in transition states. The sulfinamide’s N,2-dimethyl substitution further modulates electronic and steric interactions, optimizing ligand-metal coordination . Storage recommendations include protection from light and moisture, reflecting its sensitivity to oxidative degradation .
Properties
Molecular Formula |
C26H40NOPS |
|---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
N-[(S)-(2-ditert-butylphosphanylphenyl)-phenylmethyl]-N,2-dimethylpropane-2-sulfinamide |
InChI |
InChI=1S/C26H40NOPS/c1-24(2,3)29(25(4,5)6)22-19-15-14-18-21(22)23(20-16-12-11-13-17-20)27(10)30(28)26(7,8)9/h11-19,23H,1-10H3/t23-,30?/m0/s1 |
InChI Key |
KJFQHFCHUMQGIB-IHOKFDBFSA-N |
Isomeric SMILES |
CC(C)(C)P(C1=CC=CC=C1[C@H](C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC=CC=C2)N(C)S(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Reaction Scheme
Organometallic Addition to DABSO :
A Grignard or lithium reagent containing the di-tert-butylphosphino-phenyl group reacts with the sulfur dioxide surrogate DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form a metal sulfinate.
$$
\text{RMgX} + \text{DABSO} \rightarrow \text{RSO}_2^- \text{M}^+ \quad \text{(R = di-tert-butylphosphino-phenyl)}
$$
This step is performed in tetrahydrofuran (THF) at room temperature for 30 minutes.Sulfinyl Chloride Formation :
The metal sulfinate is treated with thionyl chloride (SOCl₂) to generate the corresponding sulfinyl chloride.
$$
\text{RSO}2^- \text{M}^+ + \text{SOCl}2 \rightarrow \text{RSOCl} + \text{MCl} + \text{SO}_2
$$
Thionyl chloride is preferred over oxalyl chloride due to fewer purification challenges.Amine Trapping :
The sulfinyl chloride reacts with N,2-dimethylpropane-2-amine in the presence of triethylamine (Et₃N) to yield the target sulfinamide.
$$
\text{RSOCl} + \text{H}2\text{N-C(CH}3\text{)}2\text{CH}3 \xrightarrow{\text{Et}3\text{N}} \text{R-N(H)S(O)-C(CH}3\text{)}2\text{CH}3
$$
The reaction is quenched with brine, and the product is purified via flash chromatography.
Stereochemical Control
The (R) and (S) configurations at the sulfur and carbon centers, respectively, are achieved through:
- Chiral Auxiliaries : Use of tert-butanesulfinamide derivatives to induce asymmetry during nucleophilic additions.
- Diastereoselective Trapping : The bulky di-tert-butylphosphino group directs the amine’s approach, favoring the desired stereoisomer.
Asymmetric Synthesis via Sulfinimine Intermediates
Ellman’s sulfinamide methodology is a cornerstone for enantioselective amine synthesis. Adapted for this compound, the steps include:
Sulfinimine Formation
A ketone or aldehyde precursor containing the di-tert-butylphosphino-phenyl group condenses with (R)-tert-butanesulfinamide to form a sulfinimine:
$$
\text{RC(O)R'} + \text{(R)-NH}2\text{S(O)-C(CH}3\text{)}3 \rightarrow \text{RC(NS(O)-C(CH}3\text{)}_3\text{)R'}
$$
The sulfinimine’s rigidity ensures high diastereoselectivity in subsequent steps.
Nucleophilic Addition
A methyl Grignard reagent adds to the sulfinimine, forming a chiral amine after acidic workup:
$$
\text{RC(NS(O)-C(CH}3\text{)}3\text{)R'} + \text{CH}3\text{MgX} \rightarrow \text{RC(NH)S(O)-C(CH}3\text{)}3\text{CH}3\text{R'}
$$
The tert-butylsulfinyl group is then cleaved under acidic conditions to yield the free amine, which is methylated to introduce the N,2-dimethylpropane moiety.
Phosphine Group Introduction via Cross-Coupling
For late-stage incorporation of the di-tert-butylphosphino group, palladium-catalyzed cross-coupling reactions are employed:
Suzuki-Miyaura Coupling
A brominated sulfinamide intermediate reacts with di-tert-butylphosphine boronic ester under Pd catalysis:
$$
\text{R-Br} + \text{(t-Bu)}2\text{P-Bpin} \xrightarrow{\text{Pd(dba)}2, \text{SPhos}} \text{R-P(t-Bu)}_2
$$
This method preserves the sulfinamide’s stereochemistry while introducing the phosphine ligand.
Optimization and Scalability
Reaction Conditions
Gram-Scale Synthesis
A 0.5 mmol scale reaction yields 79–83% product, demonstrating scalability. Critical parameters include:
Analytical Data and Characterization
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to an amine.
Substitution: The phosphino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides can react with the phosphino group under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides, while reduction can produce amines.
Scientific Research Applications
®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its role as a chiral ligand. It coordinates with metal centers in catalytic reactions, influencing the stereochemistry of the products. The phosphino and sulfinamide groups interact with the substrate and the metal center, guiding the reaction pathway to favor the formation of one enantiomer over the other.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chiral sulfinamide-phosphine ligands are a specialized class of catalysts. Below, we compare the target compound with structurally and functionally related ligands, focusing on steric/electronic properties, catalytic performance, and applications.
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Phosphine Group Effects: The di-tert-butylphosphinogroup in the target compound provides greater steric hindrance thandiphenylphosphino groups in analogues (e.g., ). This bulkiness improves enantioselectivity in hydrogenation reactions (e.g., >95% ee in α-ketoester reductions) but may reduce catalytic activity in sterically congested substrates . Diphenylphosphino ligands (e.g., ) exhibit stronger π-acceptor properties, favoring electron-deficient metal centers. This enhances turnover in Suzuki-Miyaura couplings but may compromise selectivity .
Sulfinamide Substitutions: The N,2-dimethyl group in the target compound increases steric shielding around the sulfur atom, reducing racemization risks compared to non-methylated analogues . Compounds with 2-methyl sulfinamides (e.g., ) show similar stability but lower stereochemical rigidity due to reduced branching .
Catalytic Performance: In asymmetric hydroformylation, the target compound outperforms diphenylphosphino analogues by 15–20% in enantiomeric excess (ee) due to its steric bulk . Bis(diphenylphosphino) derivatives (e.g., ) excel in bimetallic catalysis, leveraging dual coordination sites for tandem reactions, but require precise reaction conditions to avoid metal-ligand mismatch .
Methodological Insights :
- Similarity analysis (e.g., Tanimoto coefficients) confirms that structural variations in phosphine and sulfinamide groups significantly impact ligand performance, even among ostensibly analogous compounds . For instance, replacing tert-butyl with phenyl groups reduces steric parameters (e.g., Tol values) by ~30%, altering metal-ligand binding kinetics .
Biological Activity
(R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide, commonly referred to as a sulfinamide compound, is an organosulfur compound notable for its applications in asymmetric synthesis and as a chiral auxiliary. This article explores its biological activity, focusing on its mechanisms, applications in drug synthesis, and relevant case studies.
- Molecular Formula : C25H38NOPS
- Molecular Weight : 431.61 g/mol
- CAS Number : 2565792-23-4
Mechanisms of Biological Activity
Sulfinamides like (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibit biological activity primarily through their role as chiral auxiliaries in asymmetric synthesis. They facilitate the formation of chiral centers in various organic reactions, which is crucial for the development of pharmaceuticals.
- Asymmetric Synthesis : The compound is used to create enantiomerically pure amines by acting as a chiral auxiliary during the synthesis process. This is particularly important in the pharmaceutical industry where the efficacy of drugs can depend on their chirality.
- Chiral Auxiliary Role : The sulfinamide group enhances the selectivity of nucleophilic additions to imines and aldehydes, leading to higher yields of desired products with specific stereochemistry.
Case Study 1: Synthesis of Cetirizine
A notable application of (R)-N-((S)-(2-(Di-tert-butylphosphino)phenyl)(phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide was demonstrated in the asymmetric synthesis of cetirizine, an antihistamine. The use of this sulfinamide led to a more potent formulation compared to its racemic mixture due to improved stereochemical purity .
Case Study 2: Synthesis of Chiral Amines
Research conducted by Ellman et al. highlighted the effectiveness of sulfinamides in synthesizing chiral amines through a series of reactions involving ketones and aldehydes. The sulfinamide acts as a protective group that can be removed under acidic conditions to yield primary and secondary amines with high enantiomeric excess .
Biological Activity Summary Table
| Activity | Description |
|---|---|
| Chiral Auxiliary | Enhances selectivity in asymmetric synthesis |
| Pharmaceutical Applications | Used in drug development for compounds requiring specific stereochemistry |
| Synthesis Efficiency | Increases yield and purity of chiral products |
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